molecular formula C5H9F3N2O2 B14396263 2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol CAS No. 87841-75-6

2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol

Cat. No.: B14396263
CAS No.: 87841-75-6
M. Wt: 186.13 g/mol
InChI Key: XYDYPICCXOCNTI-UHFFFAOYSA-N
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Description

2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol is an organic compound characterized by the presence of a trifluoroethyl group, a diazenyl group, and a peroxol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol typically involves the reaction of 2,2,2-trifluoroethyl diazene with a suitable peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroethyl oxides, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol involves its interaction with molecular targets through its diazenyl and peroxol groups. These interactions can lead to the formation of reactive intermediates that exert various effects, such as oxidative stress or inhibition of specific enzymes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl acetate: Shares the trifluoroethyl group but differs in its overall structure and reactivity.

    2,2,2-Trifluoroethanol: Another compound with a trifluoroethyl group, known for its use as a solvent and reagent in organic synthesis.

Uniqueness

2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol is unique due to the combination of its trifluoroethyl, diazenyl, and peroxol groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

87841-75-6

Molecular Formula

C5H9F3N2O2

Molecular Weight

186.13 g/mol

IUPAC Name

2-hydroperoxypropan-2-yl(2,2,2-trifluoroethyl)diazene

InChI

InChI=1S/C5H9F3N2O2/c1-4(2,12-11)10-9-3-5(6,7)8/h11H,3H2,1-2H3

InChI Key

XYDYPICCXOCNTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(N=NCC(F)(F)F)OO

Origin of Product

United States

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